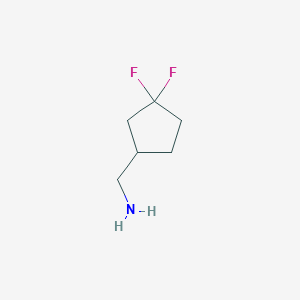

(3,3-Difluorocyclopentyl)methanamine

Description

Properties

IUPAC Name |

(3,3-difluorocyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJAGKPJGONBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855675 | |

| Record name | 1-(3,3-Difluorocyclopentyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260790-17-7 | |

| Record name | 1-(3,3-Difluorocyclopentyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-difluorocyclopentyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Gem-Difluorination in Cycloalkylamines

An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanamine for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven methodology for enhancing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoroalkyl group, particularly on a conformationally restricted scaffold, offers a unique combination of steric and electronic features. This compound emerges as a critical building block in this context. Its cyclopentyl core provides a degree of conformational rigidity, while the gem-difluoro group at a non-adjacent position to the reactive aminomethyl handle offers a powerful tool for medicinal chemists. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, underscoring its value for researchers, scientists, and drug development professionals.

Core Physicochemical and Safety Profile

A foundational understanding of a molecule's properties is paramount for its effective application. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1260790-17-7 | [1][2] |

| Molecular Formula | C6H11F2N | [2][3] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 116-120°C | [3] |

| Melting Point | -52°C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents (methanol, ethanol) | [3] |

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[4] Upon decomposition, it may produce corrosive hydrogen fluoride gas.[3] Standard laboratory precautions, including the use of personal protective equipment (gloves, goggles, protective clothing) and working in a well-ventilated fume hood, are essential.[3][5]

Strategic Synthesis of this compound

The synthesis of this compound and its salts, while not extensively detailed in public literature due to its proprietary nature in many pharmaceutical applications, can be approached through established organic chemistry principles.[6] A prevalent method involves the reductive amination of a difluorinated cyclopentanone precursor.

A generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Detailed Protocol: Reductive Amination

-

Imine Formation: 3,3-Difluorocyclopentanone is dissolved in an appropriate solvent, such as ethanol. An ammonia source (e.g., ammonia gas bubbled through the solution or an ammonium salt) is added. The reaction is stirred, often at room temperature, to form the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture. This reduces the imine to the desired primary amine.

-

Workup and Purification: The reaction is quenched, and the product is extracted using a suitable organic solvent. Purification is typically achieved through distillation or column chromatography to yield pure this compound.

An alternative route involves the deprotection of a protected amine precursor, such as a tert-butyl (Boc) carbamate, using a strong acid like hydrochloric acid in an organic solvent.[7]

Applications in Drug Discovery and Development

The true utility of this compound lies in its role as a versatile building block for creating novel therapeutics with enhanced properties. The difluoromethyl group is a bioisostere for carbonyls or hydroxyls and can significantly improve metabolic stability.[8][9]

Caption: Logical relationship of this compound in lead optimization for drug discovery.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The incorporation of the 3,3-difluorocyclopentyl motif is a strategic approach to enhance the pharmacological properties of CNS-acting agents. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can influence the pKa of the amine group, affecting its binding to target proteins.[6]

-

Kinase Inhibitors: This scaffold has been successfully integrated into selective Tyrosine Kinase 2 (TYK2) inhibitors.[8] The cyclopentyl ring helps position the molecule in the ATP-binding site, while the difluoro substitution contributes to favorable drug-like properties.[8]

-

Antiviral Agents: There is significant potential for using this building block in the design of novel antiviral drugs, such as neuraminidase inhibitors for influenza.[9] The conformational rigidity of the cyclopentane ring can lead to higher binding affinity and selectivity for viral proteins.[9]

-

Protein Degraders: this compound is recognized as a building block for protein degraders, a novel therapeutic modality.[2] It has been utilized in the synthesis of degraders for the IKAROS Family Zinc Finger (IKZF) proteins.[7]

-

COVID-19 Research: The scaffold has also been employed in the development of inhibitors for SARS-CoV-2.[7]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and connectivity of the hydrogen atoms in the cyclopentyl ring and the aminomethyl group.

-

¹³C NMR: Would confirm the presence of the six carbon atoms and show the characteristic triplet signal for the carbon bearing the two fluorine atoms due to C-F coupling.

-

¹⁹F NMR: Would show a characteristic signal for the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is used to confirm the molecular weight of the compound and assess its purity.[6]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the conformationally restricted cyclopentyl ring and the gem-difluoro group, can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of this scaffold in the development of kinase inhibitors, CNS agents, and antiviral compounds highlights its significant potential for addressing challenging biological targets. For researchers and drug development professionals, this compound represents a key tool in the arsenal for creating the next generation of therapeutics.

References

- Fluorochem. (2024). Safety Data Sheet: (3,3-Difluorocyclopentyl)

- ChemBK. (n.d.). [(1R)-3,3-DIFLUOROCYCLOPENTYL]METHANAMINE HCL.

- BenchChem. (2025). 3,3-Difluorocyclopentanamine hydrochloride.

- BLD Pharm. (n.d.). 1260790-17-7|this compound.

- Chemical Label. (n.d.). This compound.

- ChemBK. (2024). Cyclopentanemethanamine, 3,3-difluoro-.

- BenchChem. (2025). Application Notes and Protocols: 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols: The Use of 3,3-Difluorocyclopentanamine HCl in Antiviral Drug Design.

- BenchChem. (2025). An In-depth Technical Guide to 3,3-Difluorocyclopentanamine Hydrochloride.

- CP Lab Safety. (2026). (3, 3-difluorocyclopentyl)methanamine, min 97%, 1 gram.

- ChemShuttle. (n.d.). This compound;CAS No..

Sources

- 1. 1260790-17-7|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. chemical-label.com [chemical-label.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclopentyl)methanamine is a fluorinated aliphatic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

The presence of the difluoromethylene group in the cyclopentyl ring imparts unique electronic and conformational effects. It can act as a bioisosteric replacement for a carbonyl group, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate the basicity (pKa) of the neighboring amine.[1][2] These attributes make this compound a desirable moiety for the design of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and antiviral agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis. The introduction of the two fluorine atoms significantly influences its properties compared to its non-fluorinated analog.

| Property | Value | Source(s) |

| Molecular Formula | C6H11F2N | [3] |

| Molecular Weight | 135.16 g/mol | [4] |

| CAS Number | 1260790-17-7 | [3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 116-120 °C | [5] |

| Melting Point | -52 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and carbon disulfide.[5] | [5] |

| Predicted XLogP3 | 1.1 | [1] |

Note: The hydrochloride salt of this compound is a colorless crystalline solid that is soluble in water.[6] This difference in solubility between the free amine and its salt is a critical consideration for experimental design.

Synthesis

The most common and practical approach for the synthesis of this compound is through the reductive amination of 3,3-difluorocyclopentanone. This method involves the formation of an imine intermediate, which is then reduced to the desired amine.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

3,3-Difluorocyclopentanone

-

Ammonia in ethanol (or another suitable ammonia source)

-

Sodium borohydride (NaBH4) or another suitable reducing agent

-

Methanol (or other suitable solvent)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-difluorocyclopentanone in methanol.

-

To this solution, add a solution of ammonia in ethanol. The reaction mixture is typically stirred at room temperature for several hours to facilitate the formation of the imine.[5]

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride in small portions. The temperature should be carefully monitored and maintained during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC or GC-MS).

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure.

-

-

Salt Formation (Optional):

-

To prepare the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent.

-

The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried.[6]

-

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the following are the expected key features in its NMR spectra based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show complex multiplets for the cyclopentyl ring protons. The protons on the carbon adjacent to the nitrogen (the CH2NH2 group) would likely appear as a downfield multiplet.

-

¹³C NMR: The carbon atom bearing the two fluorine atoms (C3) would exhibit a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling. The carbon attached to the aminomethyl group (C1) and the methylene carbon of the aminomethyl group would also have distinct chemical shifts.

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with the neighboring protons, would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the gem-difluoroalkyl environment.

Applications in Drug Discovery

The unique properties of the 3,3-difluorocyclopentyl moiety make it a valuable component in the design of new therapeutic agents.

Enhancement of Metabolic Stability and Modulation of pKa

The strong carbon-fluorine bonds in this compound increase its resistance to metabolic degradation, particularly oxidative metabolism at the C3 position of the cyclopentyl ring.[2] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of drug candidates. The electron-withdrawing nature of the fluorine atoms also lowers the pKa of the amine group, which can be advantageous for optimizing a compound's solubility, permeability, and target engagement.[2]

Role in CNS and Antiviral Drug Development

The 3,3-difluorocyclopentyl scaffold has been incorporated into molecules targeting the central nervous system.[1] The conformational rigidity of the cyclopentane ring can contribute to higher binding affinity and selectivity for specific receptors. Furthermore, this moiety has been utilized in the development of inhibitors for SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins, highlighting its versatility in addressing diverse biological targets.[6]

Caption: Influence of the this compound moiety on key drug properties.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[7]

-

Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

-

In Case of Contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[4]

Conclusion

This compound is a key building block for medicinal chemists, offering a strategic tool to enhance the drug-like properties of molecules. Its synthesis via reductive amination is a practical approach, and its incorporation can lead to compounds with improved metabolic stability and modulated physicochemical properties. As the demand for more effective and safer therapeutics continues to grow, the utility of fluorinated scaffolds like this compound in drug discovery is expected to expand.

References

- Fluorochem. (2024). Safety Data Sheet: (3,3-Difluorocyclopentyl)

-

ChemBK. (n.d.). Cyclopentanemethanamine, 3,3-difluoro-. Retrieved from [Link]

-

Alachem. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). (3, 3-difluorocyclopentyl)methanamine, min 97%, 1 gram. Retrieved from [Link]

-

ResearchGate. (2022). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Retrieved from [Link]

-

PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

Sources

(3,3-Difluorocyclopentyl)methanamine molecular weight and formula

An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanamine: A Key Building Block in Modern Medicinal Chemistry

Abstract

This compound is a fluorinated alicyclic amine that has emerged as a valuable building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the geminal difluoro group on a cyclopentyl scaffold, offer significant advantages in drug design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and strategic applications in medicinal chemistry. We will delve into the rationale for its use in developing metabolically robust and potent drug candidates, targeting areas from central nervous system (CNS) disorders to oncology and virology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research programs.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug molecules is a well-established and powerful strategy in medicinal chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Beyond this, fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and conformational preference.

The 3,3-difluorocyclopentyl motif, in particular, offers a unique combination of features. The gem-difluoro group acts as a non-hydrolyzable bioisostere of a carbonyl or hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[1] The cyclopentane ring itself provides a conformationally restricted scaffold, which can reduce the entropic penalty of binding to a target protein, thereby enhancing affinity and selectivity.[2] this compound combines this advantageous scaffold with a reactive primary amine handle, making it a versatile precursor for a wide array of pharmacologically active molecules.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its use in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C6H11F2N | [3][4][5] |

| Molecular Weight | 135.158 g/mol | [3] |

| Monoisotopic Mass | 135.08595 Da | [5] |

| CAS Number | 1260790-17-7 | [3][6][7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 116-120°C | [4] |

| Melting Point | -52°C | [4] |

| Solubility | Insoluble in water; soluble in methanol, ethanol | [4] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are often proprietary, a logical and efficient pathway can be inferred from established organic chemistry principles and analogous reactions for similar structures.[8][9] A common and effective method is the reductive amination of a corresponding aldehyde.

General Synthetic Workflow

The synthesis logically begins with the creation of the core difluorocyclopentyl structure, followed by the elaboration of the aminomethyl side chain.

Caption: Plausible synthetic workflow for this compound.

Causality in Experimental Choices

-

Fluorination: The introduction of the gem-difluoro group is the key step. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often chosen for their effectiveness in converting ketones to geminal difluorides under relatively mild conditions compared to older reagents like sulfur tetrafluoride (SF4).

-

Reduction and Oxidation: A standard two-step sequence of reducing the ketone to an alcohol (e.g., with sodium borohydride) followed by a controlled oxidation (e.g., with pyridinium chlorochromate or Swern oxidation) is a reliable method to obtain the necessary aldehyde precursor from the difluoroketone. This avoids over-oxidation to the carboxylic acid.

-

Reductive Amination: This is a highly efficient method for forming amines. The aldehyde first reacts with ammonia to form an intermediate imine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is selective for imines over aldehydes, preventing side reactions and leading to high yields of the desired primary amine.[4]

Applications in Drug Discovery and Development

This compound is not a therapeutic agent itself but a critical building block. Its incorporation into larger molecules is a strategic decision to enhance pharmacological properties.[8]

Key Advantages in Drug Scaffolds

-

Enhanced Metabolic Stability: The C-F bonds resist metabolic oxidation, prolonging the in vivo half-life of drug candidates.[2]

-

Modulation of Basicity (pKa): The electron-withdrawing fluorine atoms lower the pKa of the neighboring amine, which can be crucial for optimizing binding interactions with target proteins and improving cell permeability.[8]

-

Conformational Constraint: The rigid cyclopentyl ring helps to lock the molecule into a bioactive conformation, improving binding affinity and selectivity.[1]

Therapeutic Areas of Interest

The unique properties of this scaffold have made it attractive for developing a range of therapeutics:

-

Protein Degraders: The compound is explicitly classified as a "Protein Degrader Building Block".[3] In this context, it can be used as a linker component or a scaffold element in Proteolysis Targeting Chimeras (PROTACs), such as those developed for degrading IKAROS Family Zinc Finger (IKZF) proteins, which are implicated in certain cancers.[9]

-

CNS Drug Discovery: The ability of fluorine to improve metabolic stability and modulate lipophilicity is highly advantageous for drugs targeting the central nervous system, where crossing the blood-brain barrier and resisting rapid metabolism are critical.[8]

-

Antiviral Agents: The scaffold is suitable for designing enzyme inhibitors, such as viral neuraminidase inhibitors. The cyclopentane ring can mimic the natural substrate, while the difluoro group enhances stability and binding.[2]

-

Kinase Inhibitors: The 3,3-difluorocyclopentylamino moiety has been successfully used to develop potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, where the scaffold helps position the molecule within the ATP-binding site of the enzyme.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]

- 6. bldpharm.com [bldpharm.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (3,3-Difluorocyclopentyl)methanamine

Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have made fluorinated building blocks indispensable tools for drug development professionals. (3,3-Difluorocyclopentyl)methanamine stands as a key exemplar of such a building block, offering a gem-difluorinated cyclopentyl motif coupled with a primary amine—a common pharmacophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and the chemical environment of each nucleus.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound is outlined below. The causality behind these choices lies in ensuring optimal signal resolution, quantitative accuracy, and the observation of through-bond scalar couplings.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).[1][2]

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex multiplets.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the fluorine signals. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[3]

-

Predicted NMR Data

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and the known electronic effects of fluorine substituents.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| H-a | ~2.7 - 2.9 | Doublet | 2H | -CH₂-NH₂ |

| H-b | ~2.0 - 2.2 | Multiplet | 1H | -CH-CH₂NH₂ |

| H-c | ~1.8 - 2.0 | Multiplet | 4H | -CH₂-CF₂- |

| H-d | ~1.6 - 1.8 | Multiplet | 2H | -CH₂-CH- |

| H-e | ~1.5 (broad) | Singlet | 2H | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Coupled) | Assignment |

| C-1 | ~120 - 125 | Triplet (due to C-F coupling) | -CF₂- |

| C-2 | ~45 - 50 | Triplet | -CH₂-NH₂ |

| C-3 | ~40 - 45 | Doublet | -CH-CH₂NH₂ |

| C-4 | ~35 - 40 | Triplet | -CH₂-CF₂- |

| C-5 | ~25 - 30 | Triplet | -CH₂-CH- |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| F | ~ -90 to -110 | Multiplet | -CF₂- |

Interpretation and Rationale

-

¹H NMR: The protons of the aminomethyl group (H-a) are expected to appear as a doublet due to coupling with the adjacent methine proton (H-b).[4] The methine proton itself will be a complex multiplet due to coupling with the aminomethyl protons and the adjacent methylene protons of the ring. The protons on the cyclopentyl ring will appear as overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the difluorinated carbon (H-c) will be deshielded compared to a standard cyclopentane ring.[5] The amine protons (H-e) often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[6]

-

¹³C NMR: The most downfield signal in the ¹³C NMR spectrum is predicted to be the carbon bearing the two fluorine atoms (C-1) due to the strong electron-withdrawing effect of fluorine. This signal will also exhibit a characteristic triplet splitting pattern in a proton-coupled spectrum due to one-bond C-F coupling. The carbon of the aminomethyl group (C-2) will be deshielded by the nitrogen atom.[4] The remaining cyclopentyl carbons will appear in the typical aliphatic region.[7]

-

¹⁹F NMR: A single multiplet is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift is predicted to be in the range typical for gem-difluoroalkanes.[8][9] The multiplicity will arise from coupling to the adjacent protons on the cyclopentyl ring.

Experimental Workflow: NMR Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Spectrum Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Predicted MS Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 136.0932 | Protonated molecular ion |

| [M+Na]⁺ | 158.0752 | Sodium adduct |

| [M-NH₂]⁺ | 119.0823 | Loss of the amino group |

| [CH₂NH₂]⁺ | 30.0344 | Alpha-cleavage product |

Note: Predicted m/z values are for the most abundant isotopes.

Interpretation and Rationale

The molecular formula of this compound is C₆H₁₁F₂N, with a monoisotopic mass of 135.0860 Da. In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be observed at m/z 136.0932. [10]The presence of a single nitrogen atom follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [11][12] Under higher energy ionization conditions like EI, fragmentation is expected. A common fragmentation pathway for primary amines is alpha-cleavage, which involves the cleavage of the bond between the carbon bearing the amine and the adjacent carbon. This would result in the formation of a stable iminium ion, [CH₂NH₂]⁺, with an m/z of 30. [13][14]Another possible fragmentation is the loss of the amino group, leading to a fragment at m/z 119.

Logical Relationship in MS Fragmentation

Caption: Predicted MS fragmentation pathways.

Conclusion

The comprehensive spectroscopic data presented in this guide, while predictive, provides a robust framework for the analytical characterization of this compound. The synergistic application of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is crucial for quality control, reaction monitoring, and the ultimate integration of this valuable building block into novel therapeutic agents. The protocols and interpretations outlined herein are designed to be a self-validating system, ensuring a high degree of confidence in the structural assignment of this and structurally related fluorinated compounds.

References

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Beilstein Journals. (Supporting Information). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of pal. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. GCMS Section 6.15. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (Supporting Information). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. 13-C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. m.youtube.com [m.youtube.com]

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (3,3-Difluorocyclopentyl)methanamine

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups.[1][2] The gem-difluoro group (CF₂) is particularly noteworthy, serving as a valuable bioisostere for carbonyl groups or ether linkages, while offering enhanced chemical stability against oxidative metabolism.[2]

This compound is an emerging building block that leverages these benefits. Its rigidified alicyclic core, combined with the strategic placement of a gem-difluoro moiety, presents a unique three-dimensional structure that is increasingly sought after by drug development professionals. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical methodologies required for its thorough characterization, offering field-proven insights for researchers in pharmaceutical and chemical development.

Retrosynthetic Analysis and Strategic Synthesis Design

A logical retrosynthetic approach to this compound identifies the primary amine as the key functional group for disconnection. This group can be reliably installed via the reduction of a nitrile, a well-established and high-yielding transformation in organic synthesis.[3][4][5] This leads back to the corresponding 3,3-difluorocyclopentanecarbonitrile intermediate. The nitrile itself can be formed from a suitable precursor, such as 3,3-difluorocyclopentanone, through a nucleophilic substitution or a Wittig-type reaction followed by rearrangement. The core of the synthesis, therefore, relies on the effective preparation of the gem-difluorinated cyclopentanone ring.

This analysis culminates in a robust, multi-step synthetic strategy designed for scalability and efficiency.

Sources

The Ascendancy of Fluorinated Cyclopentylamines: A Technical Guide to their Discovery, Synthesis, and Application in Modern Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated motifs, the fluorinated cyclopentylamine core has emerged as a privileged structure, particularly in the design of targeted therapies. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of fluorinated cyclopentylamine derivatives. It delves into the nuanced synthetic methodologies for their preparation, elucidates their structure-activity relationships, and highlights their significant impact on contemporary drug discovery, with a particular focus on their role in the development of Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Fluorine Advantage in a Cyclopentyl Context

The introduction of fluorine into drug candidates can dramatically alter their biological properties. The high electronegativity and small size of the fluorine atom can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] When incorporated into a cyclopentyl ring, a common scaffold in medicinal chemistry, these effects are amplified by the ring's conformational rigidity. This combination offers a powerful tool for medicinal chemists to fine-tune the properties of a drug molecule.

The cyclopentylamine moiety itself is a valuable pharmacophore, providing a three-dimensional vector for interacting with biological targets. The addition of fluorine to this scaffold creates a chiral center, introducing stereochemical complexity that can be exploited for enhanced selectivity and potency. This guide will explore the journey of these fascinating molecules from their conceptualization to their application in cutting-edge therapeutics.

Historical Perspective: From Niche Curiosity to Privileged Scaffold

The deliberate use of fluorine in pharmaceuticals dates back to the 1950s with the development of fluorinated corticosteroids.[3] However, the synthesis and exploration of fluorinated alicyclic amines, including cyclopentylamine derivatives, is a more recent endeavor. Early synthetic routes were often challenging, limiting their widespread adoption. The development of more sophisticated fluorination techniques and a deeper understanding of the profound impact of fluorine on drug-like properties have propelled these compounds to the forefront of drug discovery. A significant turning point has been their successful application in the development of selective enzyme inhibitors, most notably in the field of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[4][5]

Synthetic Strategies: Mastering the Construction of Fluorinated Cyclopentylamines

The synthesis of fluorinated cyclopentylamine derivatives presents unique challenges, primarily centered around the stereocontrolled introduction of both the fluorine atom and the amine group onto the cyclopentyl ring. The methodologies can be broadly categorized into two main approaches: fluorination of a pre-existing cyclopentylamine precursor or construction of the cyclopentane ring with the fluorine and amine functionalities (or their precursors) already in place.

Fluorination of Cyclopentane Precursors

A common strategy involves the fluorination of a cyclopentanol or a related derivative, followed by the conversion of a suitable functional group into an amine.

Key Transformation: Hydroxyfluorination and Subsequent Amination

A representative synthetic pathway often begins with a protected aminocyclopentanol. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride source. Alternatively, direct hydroxyfluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). The amine functionality is typically protected throughout these steps and deprotected in the final stage.

Experimental Protocol: Synthesis of a Protected trans-Fluorocyclopentylamine Intermediate

-

Step 1: Tosylation of a Protected Aminocyclopentanol. To a solution of tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature for 12 hours.

-

Step 2: Nucleophilic Fluorination. The crude tosylate is dissolved in anhydrous tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF) (2.0 eq) is added. The mixture is heated to reflux for 6 hours.

-

Step 3: Work-up and Purification. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl ((1S,3R)-3-fluorocyclopentyl)carbamate.

Ring-Closing Metathesis and Other Cyclization Strategies

An alternative approach involves the construction of the fluorinated cyclopentane ring from acyclic precursors. Ring-closing metathesis (RCM) has emerged as a powerful tool for this purpose.

Diagram: Retrosynthetic Analysis via RCM

Caption: Retrosynthetic approach to fluorinated cyclopentylamines via RCM.

This strategy often involves an initial enantioselective step to set the stereochemistry of the fluorine and a nitrogen-containing functional group, followed by the RCM reaction to form the five-membered ring.[6]

Application in Medicinal Chemistry: The Rise of JAK Inhibitors

Fluorinated cyclopentylamine derivatives have found significant application in the development of Janus kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses and cell growth.[4][5] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[4]

The cyclopentyl group in these inhibitors often serves as a key structural element that fits into a specific hydrophobic pocket of the JAK enzyme's ATP-binding site. The fluorine atom can enhance this binding and improve metabolic stability, leading to more potent and durable drug candidates.

Diagram: Role of Fluorinated Cyclopentylamine in JAK Inhibition

Caption: Interaction of a JAK inhibitor with the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The precise positioning and stereochemistry of the fluorine atom and the amine group on the cyclopentyl ring are critical for optimal JAK inhibition.

| Moiety | Position/Stereochemistry | Impact on Activity |

| Fluorine | cis to amine | Often enhances potency |

| Fluorine | trans to amine | Can lead to altered selectivity |

| Amine | Equatorial | Generally preferred for optimal binding |

| Amine | Axial | May result in reduced activity |

These trends highlight the importance of stereocontrolled synthesis to access specific isomers for biological evaluation.

Case Study: Synthesis of a Fluorinated Aminocyclopentane PET Imaging Agent

A notable example showcasing the synthesis of a fluorinated aminocyclopentane derivative is the preparation of 1-amino-3-[¹⁸F]fluoro-4-fluorocyclopentane-1-carboxylic acid, a potential PET imaging agent for tumors.[2][7] While not a direct cyclopentylamine, its synthesis illustrates key transformations applicable to the field.

The synthesis begins with a protected cyclopentene precursor, which undergoes a series of stereocontrolled reactions to introduce the fluorine and amino functionalities. The radiosynthesis involves a late-stage nucleophilic fluorination with [¹⁸F]fluoride.[2][7]

Diagram: Synthetic Workflow for a Fluorinated Aminocyclopentane

Caption: Key steps in the synthesis of a fluorinated aminocyclopentane PET agent.

Future Outlook and Conclusion

The field of fluorinated cyclopentylamine derivatives is poised for continued growth. Advances in synthetic methodology, including catalytic and enantioselective fluorination techniques, will undoubtedly facilitate the exploration of a wider range of these compounds. Their proven success in modulating the activity of challenging drug targets like the JAK kinases ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced selectivity for specific JAK isoforms to minimize off-target effects and improve safety profiles.

References

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020.

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel), 2022.

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 2023.

-

Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 2014.

-

Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology, 2016.

-

Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. ACS Medicinal Chemistry Letters, 2015.

-

Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 2021.

-

Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Organic Letters, 2022.

-

Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022.

-

Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorganic & Medicinal Chemistry Letters, 2010.

-

Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 2020.

-

Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 2009.

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 2023.

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 2013.

-

The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 2021.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 2021.

-

Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 2021.

-

Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers. Journal of Natural Products, 1998.

Sources

- 1. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

Role of gem-difluoro group in cyclopentylamine derivatives

The gem-difluoro group is a powerful and multifaceted tool in the medicinal chemist's arsenal for optimizing cyclopentylamine-based drug candidates. Its ability to predictably lower pKa through inductive effects, block sites of metabolism, and impose valuable conformational constraints makes it a highly attractive modification. However, its impact on lipophilicity is complex and requires careful experimental evaluation for each new scaffold. As synthetic methods for creating these fluorinated building blocks become more robust and scalable, the strategic application of the gem-difluoro group will undoubtedly continue to grow, enabling the development of safer and more effective therapeutics. [16][17][18]

References

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).

- Lipophilicity modulations discussed in this contribution. ResearchGate.

- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. University of Michigan Library Search.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH.

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.

- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv | Cambridge Open Engage.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters - ACS Publications.

- Synthesis of gem-difluorocyclopentane/hexane building blocks. ResearchGate.

- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate.

- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA portal.

- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate.

- A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... ResearchGate.

- (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate.

- Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Utenos kolegija.

- Fluoro-Artemisinins: When a gem-Difluoroethylene Replaces a Carbonyl Group. ResearchGate.

- The replacement and application of carbonyl bioisosteres. ResearchGate.

- Gem-difluorinative ring-expansion of alkenes. ChemRxiv | Cambridge Open Engage.

- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC - PubMed Central.

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. U-M Library Search [search.lib.umich.edu]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Conformational Analysis of (3,3-Difluorocyclopentyl)methanamine

Abstract

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. This is particularly true in drug development, where locking a molecule into a bioactive conformation can significantly enhance potency and selectivity. This guide provides a comprehensive technical overview of the conformational analysis of (3,3-difluorocyclopentyl)methanamine, a valuable building block in medicinal chemistry. The strategic introduction of the gem-difluoro group on the flexible cyclopentane scaffold presents unique stereoelectronic challenges and opportunities. We will explore a synergistic approach, combining state-of-the-art computational modeling with rigorous experimental validation by Nuclear Magnetic Resonance (NMR) spectroscopy, to construct a detailed model of its conformational landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the conformational intricacies of fluorinated cycloalkanes.

Introduction: The Central Role of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In medicinal chemistry, the concept of a "bioactive conformation" – the specific spatial arrangement a drug molecule adopts when binding to its biological target – is paramount. The ability to predict and control the conformational preferences of a molecule is therefore a powerful tool in rational drug design.

Cycloalkanes are common scaffolds in drug molecules, offering a degree of structural pre-organization. Among them, cyclopentane is unique due to its high flexibility. Unlike the more rigid cyclohexane, cyclopentane rapidly interconverts between a continuum of non-planar conformations to alleviate torsional strain, a process known as pseudorotation.[1][2] The two most commonly discussed conformations on this pseudorotation pathway are the envelope (Cₛ symmetry), where four carbons are coplanar and one is out of plane, and the half-chair or twist (C₂ symmetry), with three carbons in a plane, one above, and one below.[3] The energy barrier between these forms is minimal, leading to a dynamic equilibrium at room temperature.[4]

The introduction of substituents dramatically alters this landscape. For this compound, two key substitutions must be considered:

-

The gem-Difluoro Group: Fluorine is the most electronegative element, and its incorporation into organic molecules induces profound stereoelectronic effects.[5] A gem-difluoro group at the C3 position introduces strong C-F bond dipoles and can influence the ring's pucker through effects like hyperconjugation. This substitution can also modulate key drug properties such as metabolic stability and pKa.[6][7]

-

The Aminomethyl Group: This flexible side chain introduces additional rotatable bonds (C1-CH₂ and CH₂-NH₂), and its preferred orientation (rotamer) will be coupled to the conformation of the cyclopentane ring.

A comprehensive review of scientific literature indicates a lack of specific studies on the conformational analysis of this compound itself.[8] This guide, therefore, establishes a robust theoretical and practical framework for its characterization, drawing from foundational principles and studies on analogous systems.

Computational Conformational Analysis: Mapping the Energy Landscape

Computational chemistry provides an indispensable toolkit for exploring the vast conformational space of flexible molecules.[9][10][11] By employing quantum mechanical calculations, we can identify stable conformers, determine their relative energies, and predict key spectroscopic parameters.

Methodology: A Self-Validating Protocol

A rigorous computational analysis begins with a broad search for all possible low-energy structures, followed by refinement at a higher level of theory.

Experimental Protocol: Computational Conformational Search and Analysis

-

Initial Conformational Search: A conformational search is first performed using a computationally efficient Molecular Mechanics force field (e.g., MMFF). This step aims to generate a diverse set of starting geometries by systematically or stochastically rotating all acyclic single bonds.[9]

-

Geometry Optimization and Energy Refinement: The unique conformers identified are then subjected to geometry optimization using Density Functional Theory (DFT).

-

Rationale: DFT provides a good balance of accuracy and computational cost for molecules of this size. The M06-2X functional is often selected for its robust performance with non-covalent interactions, which can be important in determining conformational preferences. A triple-zeta basis set, such as 6-311+G(d,p), is employed to accurately describe the electron distribution, especially around the electronegative fluorine atoms.

-

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure at the same level of theory.

-

Rationale: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate relative energy calculations.

-

-

Boltzmann Population Analysis: The relative Gibbs free energies (ΔG) of all confirmed conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This allows for the identification of the most dominant conformations.

Caption: Integrated workflow for computational conformational analysis.

Predicted Results and Discussion

The computational analysis is expected to reveal a small number of low-energy conformers that constitute the vast majority of the equilibrium population. These conformers will likely differ in both the pucker of the cyclopentane ring (adopting various envelope and twist forms) and the rotational state of the aminomethyl side chain.

The dominant conformations will represent the optimal balance between minimizing steric hindrance and satisfying favorable stereoelectronic interactions. The gem-difluoro group is anticipated to exert a significant influence. For instance, gauche interactions between the C-F bonds and adjacent C-C bonds might be favored due to hyperconjugative effects (σC-C → σ*C-F), influencing the local dihedral angles and, consequently, the overall ring pucker.

Table 1: Hypothetical Calculated Relative Energies and Populations of Conformers

| Conformer ID | Ring Pucker | Aminomethyl Rotamer | ΔG (kcal/mol) | Population (%) at 298K |

| Conf-1 | C2 (Twist) | anti | 0.00 | 55.3 |

| Conf-2 | Cs (Envelope) | gauche | 0.45 | 25.1 |

| Conf-3 | C2 (Twist) | gauche | 0.90 | 11.2 |

| Conf-4 | Cs (Envelope) | anti | 1.50 | 8.4 |

Note: These are example data used for illustrative purposes.

Experimental Validation via NMR Spectroscopy

While computational methods provide a powerful predictive model, experimental validation is essential for confirming the conformational landscape in solution. NMR spectroscopy is the preeminent technique for this purpose, as its parameters are exquisitely sensitive to the three-dimensional structure of a molecule.[12][13][14]

Methodology: Probing Conformation Through J-Coupling and NOE

The primary NMR observables for conformational analysis are vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).

Experimental Protocol: NMR-Based Structural Elucidation

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important as it can influence conformational equilibria.

-

1D NMR Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are acquired. The proton spectrum, in particular, will likely show complex second-order (strong coupling) effects, requiring spectral simulation for accurate analysis.

-

2D NMR Acquisition: A suite of 2D NMR experiments is performed to unambiguously assign all signals and measure key parameters:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H bond connectivities.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is often preferred over NOESY for molecules of this size to avoid complications from slow molecular tumbling.

-

-

Extraction of Coupling Constants: Vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are carefully measured from the ¹H spectrum, potentially aided by simulation software.

Results and Discussion: From Spectra to Structure

The experimentally measured ³J values are population-weighted averages of the coupling constants for each individual conformer. These values can be compared to those predicted by the Karplus equation , which relates the magnitude of the coupling constant to the dihedral angle between the coupled nuclei.[15][16][17]

-

³JHH = Acos²(ϕ) + Bcos(ϕ) + C

Where ϕ is the dihedral angle, and A, B, and C are empirically derived parameters.[15] Similar Karplus relationships exist for ³JHF couplings.[18]

By comparing the experimental average J-values with the calculated J-values for each computationally derived conformer (weighted by their Boltzmann populations), the theoretical model can be validated or refined. For instance, a large observed ³JHH value (typically 8-10 Hz) suggests an anti-periplanar arrangement (dihedral angle ~180°), while a small value (1-3 Hz) suggests a gauche arrangement (dihedral angle ~60°).[17]

ROESY data provide complementary, through-space distance information. A cross-peak between two protons in a ROESY spectrum indicates that they are spatially proximate, which can help to distinguish between different ring puckers or side-chain rotamers.

Table 2: Hypothetical Comparison of Calculated and Experimental NMR ³JHH Coupling Constants (Hz)

| Coupling (Hx-Hy) | Dihedral Angle (Conf-1) | Calc. J (Conf-1) | Dihedral Angle (Conf-2) | Calc. J (Conf-2) | Boltzmann Avg. Calc. J | Experimental J |

| H1-H2a | 155° | 9.8 | 145° | 8.5 | 9.3 | 9.1 |

| H1-H2b | 35° | 3.1 | 25° | 4.5 | 3.6 | 3.8 |

| H4a-H5a | 175° | 11.5 | 160° | 10.2 | 11.0 | 10.8 |

| H4a-H5b | 55° | 2.1 | 40° | 3.5 | 2.6 | 2.5 |

Note: These are example data used for illustrative purposes.

Integrated Conformational Model

The true power of this analysis lies in the synthesis of both computational and experimental data. When the Boltzmann-averaged calculated NMR parameters show strong agreement with the experimental values, we can have high confidence in the predicted conformational ensemble.

For this compound, the analysis is likely to conclude that the molecule does not exist in a single static conformation but rather as a dynamic equilibrium of a few low-energy twist and envelope forms. The precise populations of these conformers are dictated by the stereoelectronic influence of the gem-difluoro group and the steric demands of the aminomethyl side chain.

Caption: Idealized pseudorotation pathway for cyclopentane.

This detailed conformational understanding is critical for drug design. It allows chemists to understand which spatial arrangements are energetically accessible, providing a template for designing more rigid analogues or for interpreting structure-activity relationships (SAR). By knowing the preferred shape of this important building block, it can be incorporated into larger molecules with greater predictability, accelerating the discovery of new therapeutic agents.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that leverages the predictive power of high-level computational chemistry and the definitive validation of experimental NMR spectroscopy. The flexible cyclopentane core, perturbed by the strong stereoelectronic effects of a gem-difluoro group and a rotameric aminomethyl side chain, creates a complex but tractable conformational landscape. By carefully identifying the low-energy conformers and quantifying their relative populations, we gain invaluable insight into the three-dimensional properties of this molecule. This knowledge is not merely academic; it is a crucial component of modern, structure-based drug discovery, enabling the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Scribd. (n.d.). Cyclopentane Conformational Analysis. Retrieved from [Link]

- Duan, J., et al. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Journal of Computer-Aided Molecular Design, 27(12), 1063-1082.

- Mondal, R., et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7193-7213.

-

ResearchGate. (n.d.). Conformations and pseudorotation of colloidal cyclopentane. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

-

ACS Publications. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Useful Computational Chemistry Tools for Medicinal Chemistry. In Computational Chemistry for Medicinal Chemists.

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

ProQuest. (n.d.). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constant in NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Retrieved from [Link]

- ACS Publications. (1988). Conformational dynamics detected by nuclear magnetic resonance NOE values and J coupling constants. Journal of the American Chemical Society, 110(23), 7890-7892.

-

University of Bristol. (n.d.). NMR Experiments for Structure Determination. Retrieved from [Link]

-

CONFLEX. (n.d.). NMR coupling constant calculation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

- ACS Publications. (1975). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 97(14), 4012-4019.

-

Stenutz. (n.d.). Hetero- and homonuclear coupling constant calculation. Retrieved from [Link]

-

SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

- National Institutes of Health. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central.

-

ResearchGate. (2025). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. Retrieved from [Link]

-

DiVA portal. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

Dr. Shyama Prasad Mukherjee University. (n.d.). III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

ePrints Soton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

-

SparkNotes. (n.d.). Organic Chemistry: Carbocycles: Conformational Analysis of Cycloalkanes. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

-

YouTube. (2017). Stereoelectronic Effects (Contd.). Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Conformational Properties and DFT Computational Studies of[5]Metacyclo5pyrenophanes. Retrieved from [Link]

-

ResearchGate. (2025). Conformational analysis of cyclophane systems. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. auremn.org.br [auremn.org.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Karplus equation - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. researchgate.net [researchgate.net]

Stability of (3,3-Difluorocyclopentyl)methanamine under acidic/basic conditions

An In-Depth Technical Guide to the Chemical Stability of (3,3-Difluorocyclopentyl)methanamine Under Acidic and Basic Conditions